N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide is a heterocyclic compound with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves processes like benzoylation, which is used for creating compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA). This process typically involves reacting amines with benzoyl chloride derivatives (Prabukanthan, Harichandran, & Seenuvasakumaran, 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be characterized using techniques like X-ray diffraction, which reveals the crystallization pattern and space group. For example, N2BT2MBA crystallizes in a triclinic system with a specific space group, as determined by X-ray diffraction studies (Prabukanthan et al., 2020).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve the formation of stable structures through intermolecular interactions, such as hydrogen bonding. The specific functional groups in the compound, like the carbonyl group, play a crucial role in these reactions (Prabukanthan et al., 2020).
Physical Properties Analysis
Physical properties like optical and thermal characteristics can be analyzed using techniques like UV-NIR spectroscopy and thermal analysis. Compounds like N2BT2MBA have specific absorbance bands and optical band gaps, and their thermal stability can be determined through TGA & DTA analysis (Prabukanthan et al., 2020).
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a compound structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide, has been evaluated for its ability to visualize primary breast tumors in humans through sigma receptor scintigraphy. This application relies on the compound's preferential binding to sigma receptors, which are overexpressed in breast cancer cells. The study demonstrated that P-(123)I-MBA accumulates in breast tumors, suggesting its potential as a diagnostic tool for breast cancer (Caveliers et al., 2002).
Pharmacologic Characterization for Imaging Breast Cancer
Another study focused on the radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), for imaging breast cancer. This research involved chemical synthesis, in vitro pharmacological characterization, and preclinical evaluation of P[125I]MBA, targeting sigma-1 and sigma-2 receptor sites. The in vivo pharmacokinetics and comparison with Tc-99m sestamibi in a rat mammary tumor model indicated P[125I]MBA's potential for breast cancer imaging due to its favorable tumor uptake and low nontarget organ uptake (John et al., 1999).
Synthesis and Evaluation of Derivatives for Prokinetic Agents
Research into cinitapride-related benzimidazole derivatives explored their synthesis and anti-ulcerative activity. Cinitapride, a prokinetic benzamide derivative, enhances gastrointestinal motility and serves as an anti-ulcerative drug. By incorporating the benzimidazole moiety into cinitapride's structure, new derivatives were created and evaluated for their anti-ulcer activity, aiming to improve upon cinitapride's pharmacological profile (Srinivasulu et al., 2005).
Antimicrobial and Antiprotozoal Activities
Studies on benzimidazole derivatives have also highlighted their potential antimicrobial and antiprotozoal activities. This includes research into 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which were synthesized and evaluated for their antimicrobial efficacy. The findings suggested certain derivatives as promising candidates for further exploration as antimicrobial agents (Salahuddin et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)17(21)18-11-10-16-19-13-7-3-4-8-14(13)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQCZJXXLKSKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.